molecular formula C12H18N6 B12232842 N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine

N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine

Cat. No.: B12232842
M. Wt: 246.31 g/mol
InChI Key: SETKQTRKNHFRRK-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine is a heterocyclic compound that incorporates a triazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable halogenated compounds in the presence of a base such as piperidine . The reaction is usually carried out in refluxing ethanol for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA repair, leading to increased sensitivity of cancer cells to DNA-damaging agents . Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine is unique due to its specific combination of triazole and pyridazine rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H18N6/c1-16-7-5-10(6-8-16)17(2)12-4-3-11-14-13-9-18(11)15-12/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SETKQTRKNHFRRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=NN3C=NN=C3C=C2

Origin of Product

United States

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